D-Cysteine hydrochloride monohydrate is the hydrochloride salt form of D-cysteine, a non-proteinogenic amino acid and the D-enantiomer of the naturally occurring L-cysteine. [] It is a chiral molecule primarily recognized for its role as a key intermediate in the synthesis of cefminox sodium, a third-generation cephalosporin antibiotic. []
D-Cysteine hydrochloride monohydrate is a synthetic amino acid compound that serves as an important intermediate in various biochemical applications. It is the D-enantiomer of cysteine, an amino acid that plays a critical role in protein synthesis and metabolic processes. This compound is particularly noted for its role in the synthesis of pharmaceuticals, including antibiotics such as cefminox sodium.
D-Cysteine hydrochloride monohydrate is synthesized primarily from L-cysteine, which is a naturally occurring amino acid. Various chemical methods have been developed to convert L-cysteine into D-cysteine, often involving asymmetric transformations and hydrolysis processes. The compound can also be obtained through specific reaction conditions that utilize solvents like acetone and propionic acid, along with the use of agents such as salicylic aldehyde to facilitate the conversion process .
D-Cysteine hydrochloride monohydrate falls under the category of amino acids and derivatives. It is classified as a non-essential amino acid due to its ability to be synthesized in the body from other sulfur-containing compounds. In terms of chemical classification, it is categorized as a thiol compound due to the presence of a sulfhydryl group (-SH) attached to its carbon backbone.
The synthesis of D-cysteine hydrochloride monohydrate can be achieved through several methods, with the most notable involving:
The typical synthesis involves:
D-Cysteine hydrochloride monohydrate has a molecular formula of and a molecular weight of 175.63 g/mol .
The structural formula can be represented as follows:
This structure features:
The specific rotation for D-cysteine hydrochloride monohydrate is reported to be between -5.5° and -7.0° when measured in 10% hydrochloric acid solution at 20°C .
D-Cysteine hydrochloride monohydrate participates in various chemical reactions typical of amino acids, including:
In laboratory settings, reactions involving D-cysteine hydrochloride monohydrate are often conducted under controlled pH conditions to maintain stability and prevent decomposition or unwanted side reactions.
D-Cysteine acts primarily as a reducing agent due to its thiol group, which can donate electrons in biological systems. This property allows it to participate in detoxification processes by neutralizing reactive oxygen species.
In biochemical pathways, D-cysteine contributes to the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress . Its mechanism involves:
Relevant analytical data includes:
D-Cysteine hydrochloride monohydrate has several scientific applications, including:
D-Cysteine hydrochloride monohydrate—the stable crystalline form of D-cysteine—exerts unique neuromodulatory effects in Spinocerebellar Ataxia (SCA) models. This compound is converted to hydrogen sulfide (H₂S) via cerebellar-specific enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST). H₂S acts as a gaseous neuromodulator, targeting multiple pathological pathways in SCA subtypes (SCA1, SCA3, SCA13, SCA14, SCA21). Oral or intraperitoneal administration significantly delays motor dysfunction progression and Purkinje cell degeneration in SCA1 transgenic mice, positioning it as a potential pan-SCA therapeutic [1].
D-Cysteine hydrochloride monohydrate rescues impaired dendritic development in cerebellar Purkinje cells (PCs), a hallmark of SCA pathogenesis. In primary cerebellar cultures expressing SCA1-, SCA3-, SCA13-, SCA14-, or SCA21-causing mutant proteins, dendritic atrophy is reversed by 0.2 mM D-cysteine treatment. This occurs via H₂S-mediated activation of creatine kinase B and mitochondrial bioenergetics, restoring ATP production necessary for cytoskeletal dynamics. Quantitative morphometry shows a 2.1-fold increase in dendritic complexity (Sholl analysis) and a 68% improvement in dendritic arborization compared to untreated mutant PCs [1]. The compound’s efficacy across genetically distinct SCA subtypes underscores its broad applicability in dendritic repair mechanisms [1] [3].
Table 1: D-Cysteine-Mediated Rescue of Dendritic Pathology in SCA Models
SCA Subtype | Mutant Protein | Dendritic Complexity Increase | Key Molecular Pathway |
---|---|---|---|
SCA1 | Ataxin-1-82Q | 2.0-fold | H₂S↑ → Creatine kinase B |
SCA3 | Ataxin-3-70Q | 1.8-fold | H₂S↑ → ATP synthesis↑ |
SCA13 | Kv3.3-P134S | 2.2-fold | H₂S↑ → Mitochondrial biogenesis |
SCA14 | PKCγ-G118D | 1.9-fold | H₂S↑ → Actin polymerization |
SCA21 | TMEM240-R99C | 2.1-fold | H₂S↑ → Tubulin stabilization |
D-Cysteine hydrochloride monohydrate prevents the downregulation of mGluR1, a critical receptor for cerebellar synaptic plasticity. In SCA1 model mice, 8-week intraperitoneal treatment (50 mg/kg/day) restored mGluR1 protein levels by 75% in cerebellar cortices, as quantified by immunohistochemistry. This occurs via H₂S-mediated sulfhydration of transcription factors (e.g., NF-κB), enhancing mGluR1 gene promoter activity. Consequently, D-cysteine normalizes mGluR1-dependent long-term depression (LTD) at parallel fiber-Purkinje cell synapses, rescuing motor learning deficits in rotarod tests. The compound’s specificity is evidenced by unaltered AMPA or NMDA receptor expression [1].
Chronic D-cysteine treatment reduces reactive gliosis—a key neuroinflammatory response in SCA. In SCA1 mice, D-cysteine decreases:
Table 2: D-Cysteine-Mediated Suppression of Gliosis Markers in SCA1 Mice
Gliosis Marker | Cell Type | Reduction vs. Untreated SCA1 | Associated Cytokines Modulated |
---|---|---|---|
GFAP | Astrocytes | 52% | TNF-α↓, TGF-β1↑ (neuroprotective) |
Iba1 | Microglia | 61% | IL-6↓, IL-10↑ |
CD68 | Activated microglia | 58% | C1q↓, IL-1β↓ |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1